molecular formula C14H15N3O B14171202 Nalpha-Cinnamoylhistamine CAS No. 23708-06-7

Nalpha-Cinnamoylhistamine

Cat. No.: B14171202
CAS No.: 23708-06-7
M. Wt: 241.29 g/mol
InChI Key: HCENGXRZXKAJLN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalpha-Cinnamoylhistamine is a synthetic compound that is not naturally occurring. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives

Preparation Methods

The synthesis of Nalpha-Cinnamoylhistamine typically involves the reaction of cinnamic acid with histamine. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of cinnamic acid and the amino group of histamine The reaction is usually carried out in an organic solvent like dichloromethane at room temperature

Chemical Reactions Analysis

Nalpha-Cinnamoylhistamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically oxidized derivatives of the cinnamoyl and histamine moieties.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the double bond in the cinnamoyl group.

    Substitution: this compound can undergo substitution reactions, particularly at the amino group of the histamine moiety.

Scientific Research Applications

Nalpha-Cinnamoylhistamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Nalpha-Cinnamoylhistamine involves its interaction with specific molecular targets. It is believed to interact with histamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways within cells, leading to changes in cellular behavior .

Comparison with Similar Compounds

Nalpha-Cinnamoylhistamine can be compared to other cinnamoyl derivatives and histamine analogs:

This compound is unique due to its combined structure of cinnamic acid and histamine, which imparts distinct chemical and biological properties.

Properties

CAS No.

23708-06-7

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

(E)-N-[2-(1H-imidazol-5-yl)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C14H15N3O/c18-14(7-6-12-4-2-1-3-5-12)16-9-8-13-10-15-11-17-13/h1-7,10-11H,8-9H2,(H,15,17)(H,16,18)/b7-6+

InChI Key

HCENGXRZXKAJLN-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=CN2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.